molecular formula C9H14Si B7780683 Benzyl(dimethyl)silane

Benzyl(dimethyl)silane

Cat. No.: B7780683
M. Wt: 150.29 g/mol
InChI Key: USQQZWZBVGCDBX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl(dimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQZWZBVGCDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-70-5
Record name Benzyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone for synthesizing benzyl(dimethyl)silane. This method involves the reaction of benzylmagnesium bromide (C₆H₅CH₂MgBr) with dimethylchlorosilane (ClSi(CH₃)₂H) under anhydrous conditions. The nucleophilic attack of the Grignard reagent on the silicon center facilitates the substitution of the chloride ligand, yielding the desired product .

Reaction Conditions:

  • Solvent: Dry tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0°C to room temperature

  • Stoichiometry: 1:1 molar ratio of benzylmagnesium bromide to dimethylchlorosilane

  • Yield: 70–85% after distillation

Mechanistic Insights:
The reaction proceeds via a two-step mechanism:

  • Formation of a magnesium-silicon intermediate through nucleophilic substitution.

  • Protonolysis of the intermediate with aqueous workup to release the silane.

Limitations:

  • Sensitivity to moisture and oxygen necessitates rigorous inert conditions.

  • Byproducts include magnesium salts and unreacted silane precursors.

Catalytic Hydrosilylation of Benzyl Chloride

Hydrosilylation offers a direct route to this compound by coupling benzyl chloride (C₆H₅CH₂Cl) with dimethylsilane (H₂Si(CH₃)₂) in the presence of transition-metal catalysts. Platinum-based catalysts, such as Karstedt’s catalyst, are highly effective .

Optimized Protocol:

  • Catalyst: PtCl₂ (5 mol%)

  • Solvent: Toluene or hexane

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

  • Yield: 80–90%

Key Advantages:

  • High regioselectivity for anti-Markovnikov addition.

  • Scalable to industrial production with minimal purification steps.

Industrial Applications:
This method is favored in continuous-flow systems due to its compatibility with elevated pressures and temperatures .

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in palladium catalysis have enabled the synthesis of this compound via cross-coupling of benzyl halides with dimethylsilyl reagents. The silyl-Heck reaction, utilizing silylditriflates (R₂Si(OTf)₂), has shown remarkable efficiency .

Representative Procedure:

  • Substrates: Benzyl bromide (C₆H₅CH₂Br) and dimethylsilylditriflate (Me₂Si(OTf)₂).

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with BuPPh₂ as a ligand.

  • Additives: LiI (1.1 equiv.) and Et₃N (2.0 equiv.).

  • Solvent: Dioxane or THF.

  • Temperature: 60°C for 6–8 hours.

  • Yield: 75–82% after column chromatography.

Mechanistic Pathway:

  • Oxidative addition of benzyl bromide to palladium(0).

  • Transmetalation with the silylditriflate.

  • Reductive elimination to form the silicon-carbon bond.

Substrate Scope:

  • Tolerates electron-withdrawing and donating groups on the benzyl ring.

  • Compatible with heteroaromatic substrates.

Reductive Silylation of Benzyl Alcohols

This compound can be synthesized via the reduction of benzyl alcohols using dimethylsilane in the presence of a Lewis acid catalyst. This method is advantageous for substrates sensitive to Grignard conditions .

Experimental Setup:

  • Substrate: Benzyl alcohol (C₆H₅CH₂OH).

  • Silane Source: Dimethylsilane (H₂Si(CH₃)₂).

  • Catalyst: B(C₆F₅)₃ (10 mol%).

  • Solvent: Dichloromethane (DCM).

  • Temperature: Room temperature.

  • Yield: 65–70%.

Notable Features:

  • Avoids the use of moisture-sensitive reagents.

  • Enables late-stage functionalization of complex alcohols.

Electrochemical Synthesis

Emerging electrochemical methods provide a sustainable alternative by leveraging silicon-centered radical intermediates. This compound is generated through the electrolysis of dimethylchlorosilane and benzyl chloride in a divided cell .

Standard Conditions:

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrodes: Graphite anode and stainless steel cathode.

  • Current Density: 10 mA/cm².

  • Duration: 4–6 hours.

  • Yield: 60–68%.

Environmental Benefits:

  • Eliminates the need for stoichiometric metal reagents.

  • Amenable to renewable energy-driven processes.

Comparative Analysis of Preparation Methods

MethodReactantsCatalyst/ReagentsYield (%)Scalability
Grignard ReactionC₆H₅CH₂MgBr + ClSi(CH₃)₂HNone70–85Laboratory
HydrosilylationC₆H₅CH₂Cl + H₂Si(CH₃)₂PtCl₂80–90Industrial
Palladium Cross-CouplingC₆H₅CH₂Br + Me₂Si(OTf)₂Pd₂(dba)₃, BuPPh₂75–82Pilot-scale
Reductive SilylationC₆H₅CH₂OH + H₂Si(CH₃)₂B(C₆F₅)₃65–70Laboratory
ElectrochemicalC₆H₅CH₂Cl + ClSi(CH₃)₂HTBAPF₆ (electrolyte)60–68Emerging

Chemical Reactions Analysis

Types of Reactions: Benzyl(dimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1.1 Precursor in Organosilicon Chemistry
Benzyl(dimethyl)silane is widely used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the formation of stable siloxane bonds, facilitating the development of novel materials with tailored properties. For instance, it serves as a key intermediate in the synthesis of siloxane-based polymers and copolymers that exhibit enhanced thermal stability and mechanical strength .

1.2 Silylation Reactions
The compound is utilized in various silylation reactions, particularly in the functionalization of organic substrates. For example, it has been employed in iridium-catalyzed silylation of terminal alkenes, yielding high selectivity for Z-configured products . This reaction is valuable in organic synthesis, allowing for the introduction of silicon into organic molecules, which can modify their physical and chemical properties.

Biological Applications

2.1 Proteomics Research
In biological studies, this compound is used to investigate protein interactions and modifications. Its ability to form stable bonds with proteins makes it an effective tool in proteomics for studying post-translational modifications and protein-protein interactions. The compound can facilitate the labeling of proteins for mass spectrometry analysis, enhancing the understanding of cellular processes.

2.2 Antimicrobial and Anticancer Potential
Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial membranes or interfering with metabolic processes. Additionally, there is emerging evidence indicating its potential anticancer activity. Related silane compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Material Science Applications

3.1 Specialty Polymers
this compound is employed in the production of specialty polymers that possess unique properties such as increased durability and resistance to environmental factors. For instance, it is involved in the synthesis of microspheres and microgels through precipitation polymerization techniques . These materials find applications in drug delivery systems and as scaffolds in tissue engineering.

3.2 Additives in Rubber Manufacturing
In industrial applications, silanes like this compound are used as additives in rubber manufacturing to enhance the performance characteristics of rubber products, such as tires. The incorporation of silicon into rubber matrices can improve their heat resistance and mechanical strength .

Case Studies

Case Study 1: Synthesis of Siloxane-Based Polymers
A study demonstrated the use of this compound as a precursor to synthesize siloxane-based polymers with enhanced thermal stability. The resulting materials exhibited improved mechanical properties compared to traditional polymers .

Case Study 2: Proteomics Application
Research involving this compound showed its effectiveness in labeling proteins for mass spectrometry analysis, facilitating the identification of post-translational modifications critical for understanding disease mechanisms.

Mechanism of Action

The mechanism of action of benzyl(dimethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity, enabling the formation of stable silicon-oxygen and silicon-fluorine bonds .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl(dimethyl)silane
  • Synonyms: Benzyldimethylsilane, Dimethyl(phenylmethyl)silane .
  • CAS Number : 1631-70-5
  • Molecular Formula : C₉H₁₄Si
  • Molecular Weight : 150.297 g/mol .
  • Structure : Comprises a benzyl group (C₆H₅CH₂–) bonded to a dimethylsilane (–Si(CH₃)₂H) moiety .

Properties :

  • Physical State : Liquid at room temperature.
  • Reactivity : Participates in radical-mediated reactions, such as single-electron transfers to form benzyl silane radical cations, enabling additions to N-acyliminium ions .
  • Applications : Used in organic synthesis for meta-C–H olefination (e.g., functionalizing aromatic systems) and as a precursor in radical chain reactions .
  • Safety : Causes skin and eye irritation; requires careful handling .

Comparison with Structurally Similar Silanes

Benzylchlorodimethylsilane (CAS 1833-31-4)

  • Molecular Formula : C₉H₁₃ClSi
  • Molecular Weight : 184.74 g/mol .
  • Key Structural Difference : Chlorine atom replaces a hydrogen on silicon, enhancing electrophilicity.
  • Reactivity :
    • Acts as a catalyst in silicone polymer synthesis (e.g., waterproof adhesives) .
    • Forms siloxanes via hydrolysis or alcoholysis .
  • Applications : Intermediate in synthesizing functionalized silicones and protective groups in organic chemistry .
  • Safety : Corrosive due to the Cl substituent; higher hazard rating (WGK Germany: 3) .

Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane

  • Molecular Formula : C₂₀H₃₆OSi (inferred from ).
  • Key Structural Feature: Bulky tert-butylphenoxy group attached to silicon.
  • Reactivity :
    • Enhanced steric hindrance reduces nucleophilic attack compared to this compound.
    • Stable under oxidative conditions due to electron-donating substituents .
  • Applications: Used in phenolic compound extraction (e.g., natural product isolation) .

[1,1'-Biphenyl]-2-yltrimethylsilane (CAS 17049-39-7)

  • Molecular Formula : C₁₅H₁₈Si
  • Molecular Weight : 226.39 g/mol .
  • Key Structural Feature : Biphenyl group instead of benzyl, increasing π-conjugation.
  • Reactivity: Stabilizes carbocations via resonance, useful in Friedel-Crafts alkylation.
  • Applications : Building block in materials science for aromatic-functionalized silicones .

Disilane,1,1,1,2,2-pentamethyl-2-(phenylmethyl)- (CAS 3098-82-6)

  • Molecular Formula : C₁₂H₂₂Si₂
  • Molecular Weight : 222.47 g/mol .
  • Key Structural Feature : Si–Si bond with methyl and benzyl substituents.
  • Reactivity: Si–Si bonds cleave under radical or thermal conditions, enabling polymer crosslinking. Less stable in air compared to monosilanes .
  • Applications : Specialty silicone elastomers and precursors for disila-containing polymers .

Benzyl Silane (C₆H₅CH₂SiH₃)

  • Molecular Formula : C₇H₁₀Si
  • Molecular Weight : 122.24 g/mol .
  • Key Structural Feature : SiH₃ group instead of Si(CH₃)₂H.
  • Reactivity :
    • Pyrophoric in air due to Si–H bonds; requires inert atmosphere handling .
    • Participates in hydrosilylation reactions.
  • Applications: Limited to controlled environments for hydrogen transfer reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications Safety Considerations
This compound 1631-70-5 C₉H₁₄Si 150.30 Radical cation formation, meta-C–H activation Organic synthesis, radical reactions Skin/eye irritant
Benzylchlorodimethylsilane 1833-31-4 C₉H₁₃ClSi 184.74 Hydrolysis, siloxane formation Silicone polymers, protective groups Corrosive (WGK 3)
[1,1'-Biphenyl]-2-yltrimethylsilane 17049-39-7 C₁₅H₁₈Si 226.39 Carbocation stabilization, aromatic conjugation Materials science Limited data
Disilane, pentamethyl(phenylmethyl)- 3098-82-6 C₁₂H₂₂Si₂ 222.47 Si–Si bond cleavage, polymer crosslinking Specialty silicones Air-sensitive
Benzyl Silane N/A C₇H₁₀Si 122.24 Pyrophoric in air, hydrosilylation Controlled hydrogen transfer Spontaneously flammable

Key Findings

Substituent Effects: Chlorine in benzylchlorodimethylsilane increases electrophilicity but introduces corrosion hazards . Bulky groups (e.g., tert-butylphenoxy) enhance steric stability but reduce reactivity . Si–H bonds (benzyl silane) confer pyrophoricity, limiting practical use compared to Si–CH₃ analogs .

Reactivity Trends :

  • This compound’s dimethyl groups balance stability and reactivity in radical reactions .
  • Disilanes with Si–Si bonds enable polymer crosslinking but require careful handling .

Applications :

  • This compound and its chloro derivative dominate synthetic chemistry, while biphenyl and disilane analogs are niche materials .

Biological Activity

Benzyl(dimethyl)silane (BDMS), a silane compound with the molecular formula C₉H₁₄Si, has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activity of BDMS, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₉H₁₄Si
  • Molecular Weight: 158.29 g/mol
  • CAS Number: 74205-60-0

BDMS features a benzyl group attached to a dimethylsilyl moiety, which influences its reactivity and interactions with biological systems. The presence of the silicon atom is significant as it can affect the compound's solubility and stability in various environments.

Biological Activity Overview

BDMS has been studied for its potential biological activities, which include:

  • Antimicrobial Activity: Preliminary studies suggest that BDMS may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria.
  • Cytotoxicity: Research indicates that BDMS may possess cytotoxic effects against certain cancer cell lines. This activity is crucial for evaluating its potential as an anticancer agent.
  • Antioxidant Properties: The compound may also demonstrate antioxidant activity, which can protect cells from oxidative stress and related diseases.

The mechanisms by which BDMS exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cell Membranes: The silane group can interact with lipid membranes, potentially altering membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Modulation: BDMS may influence ROS levels within cells, contributing to its antioxidant and cytotoxic effects.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial activity of various silane compounds, including BDMS. Results indicated that BDMS exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessments:
    • In vitro assays on human cancer cell lines showed that BDMS induced apoptosis in a dose-dependent manner. This effect was linked to increased levels of oxidative stress within the cells .
  • Antioxidant Activity:
    • Research demonstrated that BDMS could scavenge free radicals effectively, indicating its potential utility in formulations aimed at reducing oxidative damage .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells
AntioxidantFree radical scavenging

Table 2: Comparison of Biological Activities with Other Silane Compounds

CompoundAntimicrobial ActivityCytotoxicityAntioxidant Activity
This compoundModerateHighHigh
TrimethylsilaneLowModerateModerate
PhenyltrimethoxysilaneHighLowLow

Q & A

Q. What are the established synthetic routes for benzyl(dimethyl)silane, and how do reaction conditions influence yield?

this compound can be synthesized via iron-catalyzed reactions using Fe(acac)₃ and phenylsilane (PhSiH₃) as key reagents. For example, a mixture of dimethyl(phenyl)(prop-1-en-2-yl)silane, acrylic acid, and Fe(acac)₃ in n-PrOH at 80°C for 1 hour yields the product (54%) after purification by flash column chromatography (SiO₂, hexanes:EtOAc). The choice of solvent, temperature, and stoichiometry of the silane precursor critically impacts reaction efficiency .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H NMR spectroscopy : For structural elucidation (e.g., δ 0.30 ppm for Si(CH₃)₂ groups) .
  • SMILES/InChI descriptors : To confirm molecular connectivity (e.g., InChI=1S/C10H15BrSi/...).
  • Chromatography : Flash column chromatography (SiO₂) for purity assessment .

Q. What safety protocols are essential when handling this compound in the laboratory?

this compound is spontaneously flammable in air and requires inert-atmosphere handling (e.g., argon/glovebox). Storage should be in sealed, moisture-free containers, and exposure to oxidizing agents must be avoided. Emergency protocols include fire suppression with CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How does this compound act as a directing group in meta-selective C–H activation reactions?

The silane group facilitates meta-C–H olefination via coordination with transition-metal catalysts (e.g., Pd or Ru). The Si(CH₃)₂ moiety stabilizes intermediates through σ-bonding, directing electrophilic attack to the meta position. Experimental optimization of catalyst loading and solvent polarity (e.g., DCE vs. toluene) enhances regioselectivity .

Q. What are the limitations of iron-catalyzed reactions involving this compound, and how can they be addressed?

Iron catalysts like Fe(acac)₃ may suffer from ligand instability under oxidative conditions. Strategies include:

  • Additive screening : PhSiH₃ improves reducing capacity and stabilizes Fe intermediates.
  • Solvent optimization : Polar solvents (e.g., n-PrOH) enhance silane activation but may reduce yields due to side reactions. Reaction monitoring via TLC or GC-MS is advised to adjust parameters dynamically .

Q. How does this compound’s reactivity compare with other benzylsilanes in radical-mediated transformations?

The dimethyl substitution on silicon lowers steric hindrance compared to bulkier analogs (e.g., tert-butyl derivatives), enabling faster radical initiation. For example, reactions with N-bromosuccinimide (NBS) proceed via a bromine radical-mediated pathway, forming α-bromo intermediates that degrade to benzaldehyde derivatives under thermal conditions .

Q. What methodologies ensure controlled functionalization of this compound under anhydrous conditions?

Key steps include:

  • Strict moisture exclusion : Use of Schlenk lines or gloveboxes for reagent transfer.
  • Inert gas purging : Argon/N₂ bubbling in solvents prior to reaction setup.
  • Low-temperature quenches : To terminate reactions before hydrolysis of Si–C bonds occurs .

Q. How can isotopic labeling studies elucidate the mechanistic role of this compound in cross-coupling reactions?

Deuterium or ¹³C labeling at the benzylic position (e.g., C₆H₅CD₂Si(CH₃)₂H) can track hydrogen transfer steps. Kinetic isotope effects (KIE) and NMR analysis of intermediates reveal whether cleavage of Si–C or C–H bonds is rate-determining. Such studies are critical for optimizing catalytic cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl(dimethyl)silane
Reactant of Route 2
Benzyl(dimethyl)silane

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